molecular formula C15H18N2O2S2 B385277 3-(3-Methylphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione CAS No. 620590-09-2

3-(3-Methylphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione

Cat. No.: B385277
CAS No.: 620590-09-2
M. Wt: 322.5g/mol
InChI Key: IPVQXIBRDKMCSV-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione is a complex organic compound with a unique structure. This compound belongs to the class of thienoimidazole derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thienoimidazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atoms in the thienoimidazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed to reduce the dioxo group to a dihydro derivative.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the prop-2-enyl group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of dihydro derivatives.

  • Substitution: : Formation of substituted thienoimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, thienoimidazole derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. The compound's ability to interact with biological targets makes it a candidate for drug development.

Medicine

The medicinal applications of this compound include its potential use as a therapeutic agent. Its biological activity can be harnessed to develop new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • Thienoimidazole derivatives: : These compounds share the thienoimidazole core but may have different substituents or functional groups.

  • Cinnamic acid derivatives: : Compounds with similar aromatic structures and functional groups.

Uniqueness

The uniqueness of 3-(3-Methylphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione lies in its specific combination of functional groups and its potential applications in various fields. Its distinct structure sets it apart from other thienoimidazole derivatives.

Properties

IUPAC Name

3-(3-methylphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-3-7-16-13-9-21(18,19)10-14(13)17(15(16)20)12-6-4-5-11(2)8-12/h3-6,8,13-14H,1,7,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVQXIBRDKMCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=S)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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